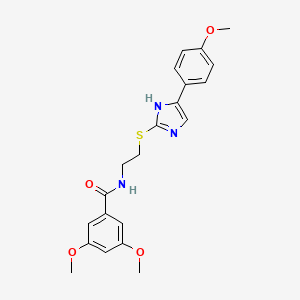

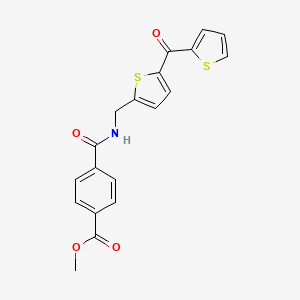

![molecular formula C13H17N3O3S B2814553 N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide CAS No. 2034304-59-9](/img/structure/B2814553.png)

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of 1H-pyrrolo[2,3-b]pyridine . Pyrrolopyridines are a class of compounds that have shown significant biological activity, particularly in the inhibition of certain types of cancer .

Molecular Structure Analysis

The compound contains a 1H-pyrrolo[2,3-b]pyridine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyridine ring . The compound also has a cyclopropane ring attached to it, which is a three-membered carbon ring.Applications De Recherche Scientifique

Synthesis of Sulfonamides and Related Heterocycles

The synthesis of sulfonamides based on 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine explores the preparation of compounds containing sulfonamide groups. These synthetic protocols aim to develop compounds for potential pharmacological use by linking sulfonamide groups to the pyrrolo[3,4-c]pyridine cycle through a flexible aliphatic linker. Such compounds are of interest due to their structural complexity and potential biological activity (Ikaunieks, Björkling, & Loža, 2015).

Heterocyclic Polyesters and Pyrroles

The oxidation of N-alkylaminofumarates by lead tetra-acetate to heterocyclic polyesters, including pyrroles and pyrrolo[3,2-b]pyrroles, highlights the versatility of these compounds in synthesizing heterocyclic frameworks. This research is significant in exploring novel routes for synthesizing pyrrole-based compounds with potential applications in materials science and pharmacology (Carr, Norman, & Vernon, 1980).

N-Alkylated Arylsulfonamides

The study on N-alkylated arylsulfonamides explores their design as selective 5-HT7 receptor ligands or multifunctional agents. This research indicates the potential of these compounds in treating complex diseases by achieving selectivity towards specific receptors or adopting a polypharmacological approach to extend therapeutic applications (Canale et al., 2016).

Antitumor and Antioxidant Activities

The synthesis and evaluation of novel heterocyclic compounds containing a sulfonamido moiety for their antitumor and antioxidant activities showcase the pharmaceutical relevance of such compounds. This research aims to develop new antibacterial agents by synthesizing pyran, pyridine, and pyridazine derivatives starting from precursors with a sulfonamido moiety, highlighting the potential of these compounds in drug development (Azab, Youssef, & El-Bordany, 2013).

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3S/c1-15-7-4-10-5-8-16(13(17)12(10)15)9-6-14-20(18,19)11-2-3-11/h4-5,7-8,11,14H,2-3,6,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWTWWNBJUFONA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C(=O)N(C=C2)CCNS(=O)(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

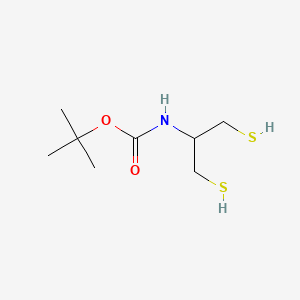

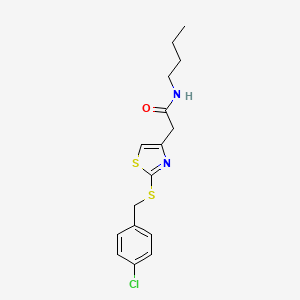

![(3,3-Difluorocyclobutyl)-[2-(5,6-dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2814471.png)

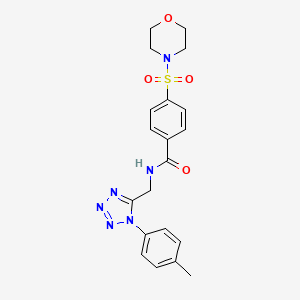

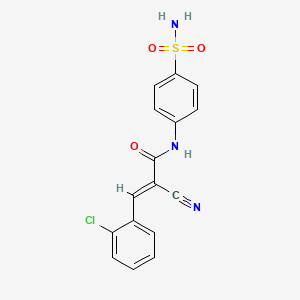

![3-(4-fluorophenyl)-N,N,5-trimethyl-1-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2814474.png)

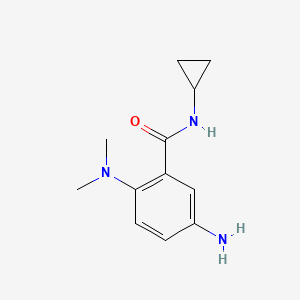

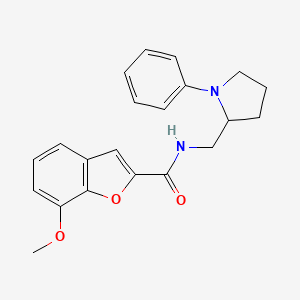

![5-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2814476.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide](/img/structure/B2814490.png)

![1-[2-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2814492.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2814493.png)